molecular formula C9H20 B165697 4-Methyloctane CAS No. 2216-34-4

4-Methyloctane

Cat. No. B165697
CAS RN: 2216-34-4
M. Wt: 128.25 g/mol
InChI Key: DOGIHOCMZJUJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyloctane is a clear, colorless, watery, flammable liquid with a faint hydrocarbon odor resembling gasoline or similarly structured alkanes .


Synthesis Analysis

The synthesis of 4-Methyloctane involves several steps. The reaction conditions include a temperature of 20°C under a pressure of 760.051 Torr, and the use of an electric arc .


Molecular Structure Analysis

The molecular formula of 4-Methyloctane is C9H20, and its molecular weight is 128.26 . The structure of 4-Methyloctane can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

4-Methyloctane has a density of 0.7±0.1 g/cm3, a boiling point of 141.6±7.0 °C at 760 mmHg, and a vapor pressure of 7.3±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 36.3±0.8 kJ/mol, a flash point of 24.2±11.4 °C, and an index of refraction of 1.407 .

Scientific Research Applications

Solubility Analysis Using Graph Polynomials

Jäntschi, Bolboacă, and Furdui (2009) explored the application of graph polynomials in analyzing the solubility of nonane isomers, including 4-methyloctane. They used various polynomials to model Henry's law constants for these compounds, revealing significant insights into their solubility characteristics (Jäntschi, Bolboacă, & Furdui, 2009).

Chiral Hydrocarbon Analysis for Astrobiology

Leseigneur et al. (2022) conducted research on acyclic saturated hydrocarbon enantiomers, including 4-methyloctane. They used gas chromatography to resolve these enantiomers, which has implications for identifying potential biosignatures on planets like Mars (Leseigneur, Filippi, Baldovini, & Meierhenrich, 2022).

Chiral Saturated Hydrocarbon Synthesis

Fujita et al. (2007) and Kuwahara et al. (2010) explored the synthesis of chiral saturated hydrocarbons, such as 4-ethyl-4-methyloctane, a relative of 4-methyloctane. These studies focused on determining the absolute configuration of these compounds using various spectroscopic methods, contributing to our understanding of chiral hydrocarbons (Fujita et al., 2007); (Kuwahara et al., 2010).

Tyrosinase Enzyme Behavior in Organic Solvents

Bru, Sánchez-Ferrer, and García-Carmona (1989) studied the behavior of the enzyme tyrosinase in organic solvents, using systems like isooctane-AOT-H2O. This research, involving reactions with 4-methylcatechol (related to 4-methyloctane), provides insights into enzyme activity in non-aqueous environments (Bru, Sánchez-Ferrer, & García-Carmona, 1989).

Pheromone Synthesis for Pest Control

Ragoussis et al. (2007) synthesized 4-methyloctanoic acid, a compound related to 4-methyloctane, as an aggregation pheromone for rhinoceros beetles. This research demonstrates the potential of such compounds in ecological and pest control applications (Ragoussis, Giannikopoulos, Skoka, & Grivas, 2007).

Enantioselective Adsorption in Aluminum-Substituted Zeolites

Caremans et al. (2010) studied the enantioselective adsorption characteristics of aluminum-substituted MFI zeolites using compounds like 4-ethyl-4-methyloctane. This research has implications for chiral separation processes and enantioseparation techniques (Caremans et al., 2010).

Safety And Hazards

4-Methyloctane is a flammable liquid and vapor. It may be fatal if swallowed and enters airways . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

4-methyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-4-6-8-9(3)7-5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGIHOCMZJUJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862876
Record name 4-Methyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 4-Methyloctane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16243
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

6.83 [mmHg]
Record name 4-Methyloctane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16243
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-Methyloctane

CAS RN

2216-34-4
Record name (±)-4-Methyloctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2216-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyloctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-METHYLOCTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyloctane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyloctane
Reactant of Route 2
Reactant of Route 2
4-Methyloctane
Reactant of Route 3
Reactant of Route 3
4-Methyloctane
Reactant of Route 4
4-Methyloctane
Reactant of Route 5
Reactant of Route 5
4-Methyloctane
Reactant of Route 6
Reactant of Route 6
4-Methyloctane

Citations

For This Compound
1,240
Citations
L Clarke - Journal of the American Chemical Society, 1912 - ACS Publications
… The method of preparation which seemed the best for 4-methyloctane was the following: … 4 Methyloctane. In the reaction between normal propylmagnesium iodide and 2-hexanone it …
Number of citations: 6 pubs.acs.org
S Kuwahara, K Obata, T Fujita, N Miura, A Nakahashi… - 2010 - Wiley Online Library
To characterize precisely the chiroptical properties of 4‐ethyl‐4‐methyloctane (1), one of the so‐called cryptochiral compounds, the enantiomer (S)‐(–)‐[VCD(+)984]‐1 was synthesized …
T Fujita, K Obata, S Kuwahara, N Miura, A Nakahashi… - Tetrahedron letters, 2007 - Elsevier
… The VCD spectrum of 4-ethyl-4-methyloctane (R)-(+)-1 was … The VCD spectrum of (R)-4-ethyl-4-methyloctane 1 was … The absolute configuration of (+)-4-ethyl-4-methyloctane 1 …
Number of citations: 29 www.sciencedirect.com
T Fujita, K Obata, S Kuwahara, A Nakahashi, K Monde… - 2010 - Wiley Online Library
… Absolute configuration of 4-ethyl-4-methyloctane 1 … This furnished the target hydrocarbon, 4-ethyl-4-methyloctane {(R)-(… in the synthesis of enantiopure 4-ethyl-4-methyloctane [(R)-(+)-1] …
VD Ramos, D Derouet, LLY Visconte - Polymer testing, 2003 - Elsevier
The alkoxylation of 4,5-epoxy-4-methyloctane, a model compound for epoxidized 1 ,4-polyisoprene, by 2-hydroxyethyl methacrylate (HEMA) in the presence of ceric ammonium nitrate (…
Number of citations: 9 www.sciencedirect.com
Ž Krkošová, R Kubinec, L Soják, A Amann - Journal of Chromatography A, 2008 - Elsevier
Monomethylated alkanes have been proposed to be contained in exhaled breath, their concentration pattern serving for identification of lung carcinoma, breast carcinoma and rejection …
Number of citations: 21 www.sciencedirect.com
VD Ramos, HM da Costa, D Derouet, LLY Visconte - Polymer Testing, 2004 - Elsevier
… The alkoxylation of 4,5-epoxy-4-methyloctane by HEMA was carried out at room temperature with a molar ratio [alcohol]/[epoxide]=2.0, in the presence of 10% of CAN. The conversion …
Number of citations: 3 www.sciencedirect.com
JH Green - Journal of the American Chemical Society, 1934 - ACS Publications
C, 75.31; H, 13.19. The iodide was prepared by allowing a mixture of 10 cc. of the above alcohol, 2 g. of red phosphorus and 17g. of iodine to stand forthirty-two hours at room tempera-…
Number of citations: 2 pubs.acs.org
TS van Erp, TP Caremans, D Dubbeldam… - Angewandte …, 2010 - Wiley Online Library
… adsorption of 4-ethyl-4-methyloctane in aluminosilicate MFI zeolites containing positively charged … 4-Ethyl-4-methyloctane is the simplest chiral saturated hydrocarbon with a quaternary …
Number of citations: 44 onlinelibrary.wiley.com
XZ Yan, ZY Wang, L Ma, CF Song… - Journal of Applied …, 2023 - Wiley Online Library
… 2, 4- dimethylheptane and 4- methyloctane induced significant dose- dependent EAG … The intensity of the response induced by 4- methyloctane was much lower than those of the …
Number of citations: 1 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.